
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 2,3-dihydro-1H-inden-1-one followed by amination. One common method includes:
Chlorination: Reacting 2,3-dihydro-1H-inden-1-one with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 6-position.
Amination: Treating the chlorinated product with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to convert the indanone core to more oxidized derivatives.
Reduction: Employing reducing agents such as sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines for amination reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indanone derivatives.
Applications De Recherche Scientifique
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-inden-1-one: The parent compound without the amino and chloro substituents.
6-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the amino group.
4-Amino-2,3-dihydro-1H-inden-1-one: Lacks the chloro group.
Uniqueness
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and chloro groups, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H8ClNO |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
4-amino-6-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8ClNO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2,11H2 |
Clé InChI |
BSIGVYWUHZIPCB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C(=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



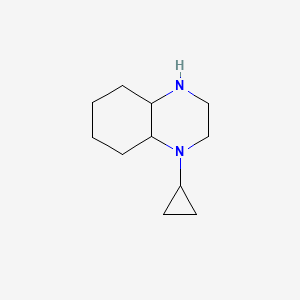
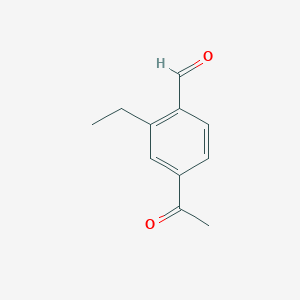
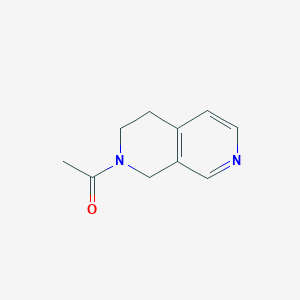
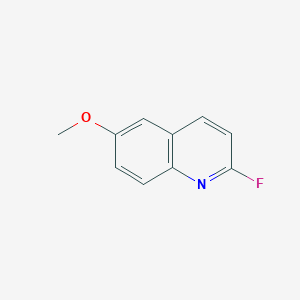
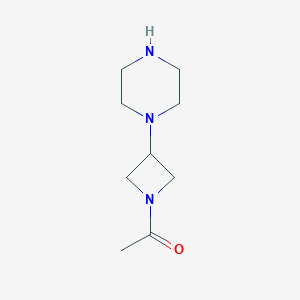


![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)
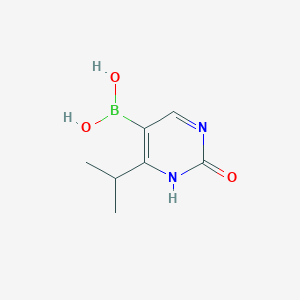
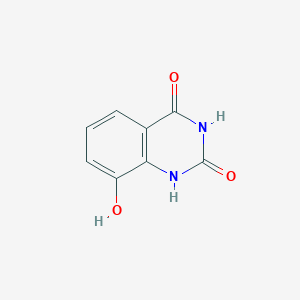
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)

